The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide typically involves the following steps:
These steps require careful control of reaction conditions, such as temperature and pH, to optimize yields and minimize by-products.
The molecular structure of N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide can be analyzed using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Key structural features include:
The compound's three-dimensional conformation can influence its biological activity and interactions with target molecules.
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide may participate in various chemical reactions, including:
These reactions are significant for further functionalization of the compound for medicinal chemistry applications.
The mechanism of action for N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide is not fully elucidated but may involve:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics.
Key physical and chemical properties of N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide include:
These properties influence the compound's stability, reactivity, and applicability in various fields.
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide has potential applications in:
The compound is systematically named N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide, with the CAS registry number 866039-71-6 [1] [5]. Its molecular formula is C₁₄H₁₇N₃O₃S, and the molecular weight is 307.37 g/mol [5]. Hierarchical functional group decomposition reveals three key subunits:
Table 1: Systematic Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| IUPAC Name | N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide |
| CAS Registry | 866039-71-6 |
| SMILES | S=C(N1CCOCC1)NC2=CC(OC)=C(OC)C=C2C#N |
| InChI Key | MZOCCOGYLYAQRM-UHFFFAOYSA-N |
| Molecular Weight | 307.37 g/mol |
This molecule occupies a unique niche in medicinal chemistry taxonomies:
Table 2: Pharmacophoric Features and Biological Implications
| Substructure | Chemical Features | Potential Biological Roles |
|---|---|---|
| Morpholine ring | Polar, water-soluble, H-bond acceptor | Bioavailability enhancement, membrane penetration |
| Thiourea core | Planar, thioamide tautomerism, metal binding | Enzyme inhibition (e.g., kinases, phosphatases) |
| 2-Cyano-4,5-dimethoxyphenyl | Electron-withdrawing cyano, electron-donating methoxy | DNA intercalation, redox modulation |
The deliberate fusion of morpholine and cyanophenyl scaffolds leverages synergistic advantages:
Despite its promising scaffold, significant research voids exist:
Table 3: Documented Properties vs. Research Gaps
| Aspect | Currently Known | Unresolved Questions |
|---|---|---|
| Synthesis | CAS assigned; suppliers list 90% purity [5] | Optimized high-yield routes; enantioselective synthesis |
| Physicochemical Properties | MW 307.37; SMILES/InChI documented [1] | Experimental logP/D; pKa; solubility profiling |
| Biological Evaluation | None reported in public literature | Target deconvolution; phenotypic screening (e.g., NCI-60 panel) |
| Structural Analogs | Benzimidazole-thioureas show anticancer activity [6] | Direct comparison of morpholine vs. piperazine efficacy |
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9